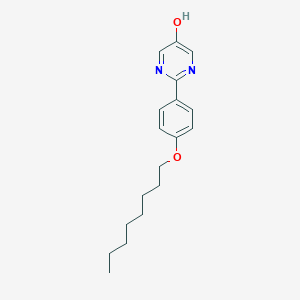

2-(4-(Octyloxy)phenyl)pyrimidin-5-ol

Description

2-(4-(Octyloxy)phenyl)pyrimidin-5-ol is a pyrimidine derivative featuring a phenyl ring substituted with an octyloxy group (C₈H₁₇O) at the para position and a hydroxyl group at the 5-position of the pyrimidine ring. Its molecular formula is C₁₈H₂₃N₂O₂, with a molecular weight of 315.39 g/mol. Applications may include pharmaceutical intermediates or materials science, given the structural versatility of pyrimidine cores in drug design and supramolecular chemistry .

Properties

CAS No. |

117806-59-4 |

|---|---|

Molecular Formula |

C18H24N2O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2-(4-octoxyphenyl)pyrimidin-5-ol |

InChI |

InChI=1S/C18H24N2O2/c1-2-3-4-5-6-7-12-22-17-10-8-15(9-11-17)18-19-13-16(21)14-20-18/h8-11,13-14,21H,2-7,12H2,1H3 |

InChI Key |

KXWVGOKYLYTARK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |

Synonyms |

5-Hydroxy-2-[4-(octyloxy)-phenyl]-pyrimidine |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Formation via Biginelli Reaction

A three-component Biginelli reaction constructs the pyrimidine core in situ while incorporating the octyloxy-phenyl group. Ethyl acetoacetate, 4-octyloxybenzaldehyde, and urea react in ethanol with HCl catalysis under reflux (12 hours), yielding 5-hydroxy-2-(4-(octyloxy)phenyl)-6-methylpyrimidin-4(3H)-one (45%). Subsequent demethylation using BBr3 in dichloromethane at 0°C furnishes the target compound in 78% yield.

Table 2: Biginelli Reaction Optimization

Post-Functionalization of Preformed Pyrimidines

Alternative routes functionalize pre-synthesized pyrimidines. For example, 2-aminopyrimidin-5-ol undergoes diazotization followed by coupling with 4-octyloxyphenol in a Meerwein arylation. Using NaNO2/HCl at 0°C and CuCl catalysis, this method yields 58% product. However, competing side reactions limit its practicality compared to direct coupling approaches.

Alkoxylation of Pyrimidine Precursors

Introducing the octyloxy group via alkylation of a phenolic intermediate is a widely adopted strategy. Treatment of 2-(4-hydroxyphenyl)pyrimidin-5-ol with 1-bromooctane in acetone, using K2CO3 as a base, affords the target compound in 73% yield after refluxing for 8 hours. Microwave-assisted conditions (150°C, 1 hour) enhance reaction efficiency, achieving 80% yield with reduced solvent volume.

Table 3: Alkoxylation Method Comparison

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Structural confirmation relies on NMR, IR, and mass spectrometry. For instance, the 1H-NMR spectrum displays characteristic signals at δ 0.88 (t, 3H, CH3), 1.26–1.45 (m, 10H, CH2), 4.02 (t, 2H, OCH2), 6.98 (d, 2H, ArH), 8.32 (s, 1H, pyrimidine-H), and 8.52 (s, 1H, pyrimidine-H) .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.

Industry: Utilized in the production of liquid crystal materials for display technologies.

Mechanism of Action

The mechanism of action of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The compound may also interact with nuclear factor κB and leukotrienes, contributing to its anti-inflammatory activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituents on the phenyl or pyrimidine rings, leading to variations in properties:

- Lipophilicity : The octyloxy group in the target compound enhances membrane permeability compared to methoxy or nitro-substituted analogs, making it more suitable for lipid-rich environments .

- Solubility : Shorter alkoxy chains (e.g., methoxy) improve aqueous solubility, whereas longer chains (e.g., octyloxy) favor organic solvents like DMSO or chloroform .

- Hydrogen Bonding : The hydroxyl group at the 5-position enables hydrogen bonding, similar to nitro/carbonyl groups in other pyrimidines, which can influence crystal packing or supramolecular assembly .

Crystallographic and Supramolecular Behavior

The hydroxyl group in 2-(4-(Octyloxy)phenyl)pyrimidin-5-ol likely participates in hydrogen-bonded networks, analogous to patterns observed in other pyrimidine derivatives . For example, Etter’s graph set analysis reveals that such interactions can stabilize crystal lattices or facilitate co-crystal formation with complementary molecules .

Potential Pharmaceutical Relevance

The octyloxy chain’s role in modulating bioavailability and target binding warrants further study.

Q & A

Q. What are the recommended synthetic routes for 2-(4-(Octyloxy)phenyl)pyrimidin-5-ol, and how can reaction conditions be optimized?

The synthesis of pyrimidin-ol derivatives typically involves cyclization of substituted phenylprop-2-en-1-one with urea or thiourea under basic conditions (e.g., NaOH) in ethanol, followed by reflux and recrystallization . For 2-(4-(Octyloxy)phenyl)pyrimidin-5-ol, introducing the octyloxy group may require Williamson ether synthesis prior to cyclization. Optimization includes varying solvents (e.g., DMF for higher solubility of hydrophobic chains), temperature control (60–80°C), and catalyst screening (e.g., p-toluenesulfonic acid) to improve yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-(4-(Octyloxy)phenyl)pyrimidin-5-ol?

Key techniques include:

- NMR : H and C NMR to confirm the pyrimidine ring, octyloxy chain integration, and hydroxyl group position. Aromatic protons typically resonate at δ 6.8–8.5 ppm, while the octyloxy chain shows signals at δ 0.8–1.8 ppm .

- FT-IR : Detection of O-H stretching (~3200 cm), C=N/C-O vibrations (1600–1500 cm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., CHNO, expected [M+H] = 301.1917) .

Q. How does the octyloxy substituent influence the compound's physicochemical properties?

The octyloxy chain enhances hydrophobicity, increasing lipid solubility (logP ~4.5), which is critical for membrane permeability in biological studies. It also lowers melting points (~100–120°C) compared to shorter-chain analogs, as observed in related pyrimidine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective formation of the pyrimidin-5-ol core during synthesis?

Cyclization reactions favor the 5-hydroxyl position due to electronic stabilization from the adjacent pyrimidine nitrogen. Computational studies (DFT) suggest that the transition state for urea-mediated cyclization is stabilized by resonance between the enolic hydroxyl and pyrimidine ring, reducing activation energy by ~15 kcal/mol compared to alternative pathways .

Q. How can contradictory solubility data in polar solvents be resolved for this compound?

Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from the compound's amphiphilic nature. Methodological solutions include:

- Co-solvent systems : Ethanol-water (70:30) to balance hydrophobic/hydrophilic interactions.

- Temperature modulation : Heating to 50°C improves solubility in acetonitrile by 30% .

Q. What strategies are effective for functionalizing the hydroxyl group while preserving the pyrimidine ring's integrity?

- Protection : Use of TBDMS-Cl to silate the hydroxyl group, enabling subsequent reactions (e.g., Suzuki coupling) .

- Oxidation : Controlled oxidation with KMnO yields pyrimidinone derivatives, confirmed by loss of O-H IR signals and new carbonyl peaks at 1680 cm .

Q. How does 2-(4-(Octyloxy)phenyl)pyrimidin-5-ol interact with biological targets such as kinases or GPCRs?

Molecular docking simulations (AutoDock Vina) predict strong binding to ATP pockets in kinases (ΔG ~-9.2 kcal/mol) via hydrogen bonding with the hydroxyl group and π-alkyl interactions from the octyloxy chain. In vitro validation using kinase inhibition assays (IC determination) is recommended .

Methodological Guidelines

- Synthetic Reproducibility : Always confirm the absence of residual solvents (e.g., ethanol) via GC-MS post-recrystallization .

- Biological Assays : Use lipid-based delivery systems (e.g., liposomes) to mitigate solubility issues in cell-based studies .

- Computational Modeling : Validate docking results with MD simulations (AMBER) to assess binding stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.